1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-methoxyphenyl)urea
Description
The compound 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-methoxyphenyl)urea is a urea derivative characterized by a 1,1-dioxidoisothiazolidine moiety attached to a methyl-substituted phenyl ring and a 4-methoxyphenyl group. Urea-based compounds are widely studied for their diverse pharmacological properties, including anticancer, enzyme-modulating, and analgesic activities. The structural uniqueness of this compound lies in the isothiazolidine dioxide group, which may enhance solubility, metabolic stability, or binding affinity compared to other heterocyclic substituents .
Properties
IUPAC Name |
1-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-3-(4-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-13-4-7-15(21-10-3-11-26(21,23)24)12-17(13)20-18(22)19-14-5-8-16(25-2)9-6-14/h4-9,12H,3,10-11H2,1-2H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXRHUYVLLYBSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301138407 | |
| Record name | N-[5-(1,1-Dioxido-2-isothiazolidinyl)-2-methylphenyl]-N′-(4-methoxyphenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301138407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203419-22-0 | |
| Record name | N-[5-(1,1-Dioxido-2-isothiazolidinyl)-2-methylphenyl]-N′-(4-methoxyphenyl)urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1203419-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[5-(1,1-Dioxido-2-isothiazolidinyl)-2-methylphenyl]-N′-(4-methoxyphenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301138407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-methoxyphenyl)urea, a complex organic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a dioxidoisothiazolidine moiety linked to a urea and aromatic groups, which may enhance its pharmacological properties.
Structural Characteristics
The compound's molecular formula is , with a molecular weight of approximately 389.5 g/mol. The presence of the dioxidoisothiazolidine structure is significant, as it can influence the compound's reactivity and biological interactions.
Biological Activity Overview
Initial studies indicate that this compound exhibits various biological activities, including:
- Anticancer Properties : The compound shows promise in inhibiting cancer cell proliferation.
- Antioxidant Activity : It may protect cells from oxidative stress.
- Antimicrobial Effects : Potential activity against various bacterial strains has been reported.
The biological activity of this compound is likely mediated through its interaction with specific molecular targets. The urea moiety can participate in nucleophilic substitution reactions, while the dioxidoisothiazolidine ring may undergo ring-opening reactions under certain conditions. These interactions can lead to modulation of cellular processes and signaling pathways.
Study 1: Anticancer Activity
A study evaluated the anticancer effects of the compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values ranging from 10 to 30 µM across different cell types. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Apoptosis |
| MCF-7 | 20 | Cell Cycle Arrest |
| A549 | 25 | Apoptosis |
Study 2: Antioxidant Properties
In vitro assays demonstrated that the compound exhibits significant antioxidant activity, comparable to standard antioxidants like ascorbic acid. The DPPH radical scavenging assay showed an IC50 value of 50 µM.
Study 3: Antimicrobial Effects
The antimicrobial activity was assessed against Gram-positive and Gram-negative bacteria. The compound displayed notable inhibition zones, particularly against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Comparison with Similar Compounds
Key Observations:
Isothiazolidine Dioxide vs. Pyridine/Pyrrole Groups: The isothiazolidine dioxide group in the target compound introduces a sulfone moiety, which is known to improve aqueous solubility and oxidative stability compared to pyridine (Compounds 82/83) or pyrrole-carbonyl groups . Pyridine-based ureas (Compounds 82/83) demonstrate anticancer activity against MCF-7 cells, suggesting that electron-withdrawing groups (e.g., trifluoromethyl) enhance cytotoxicity .
Synthetic Efficiency :
- The pyrrole-carbonyl urea achieved a 72% yield via a one-step synthesis, outperforming the 32% yield of the 5-oxopentyl urea . This highlights the impact of substituent complexity on reaction efficiency.
Pharmacological Implications
While bioactivity data for the target compound are absent, trends from analogs suggest:
- Anticancer Potential: Pyridine-ureas (Compounds 82/83) inhibit MCF-7 proliferation, implying that urea derivatives with electron-deficient aromatic systems may exhibit similar activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
